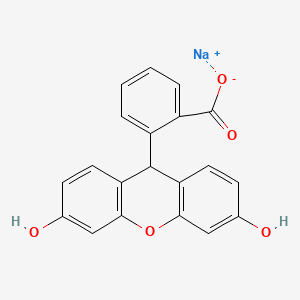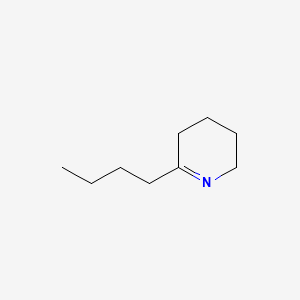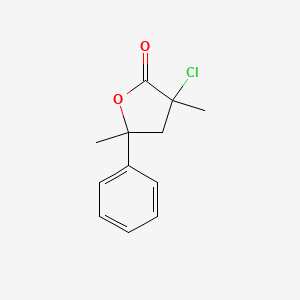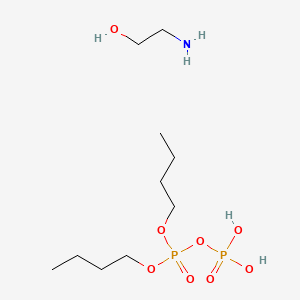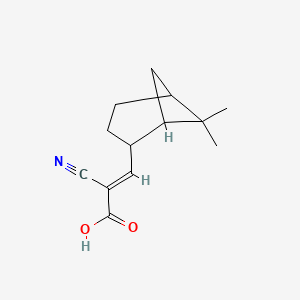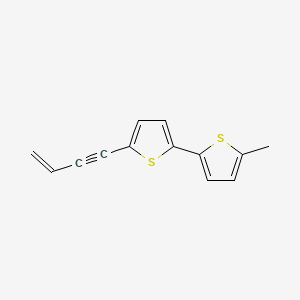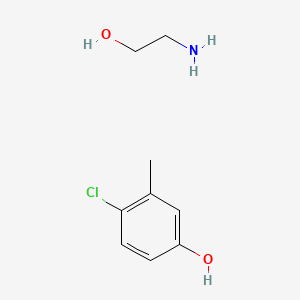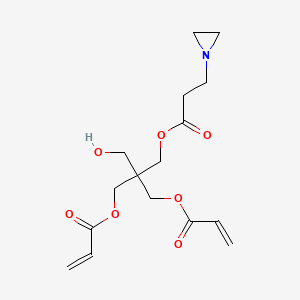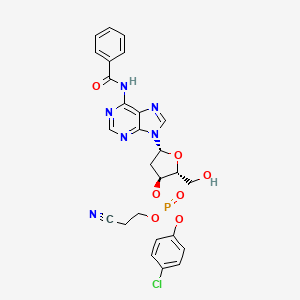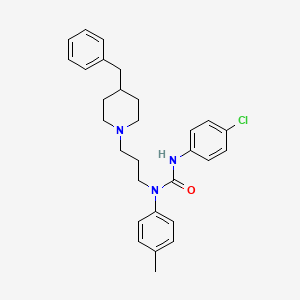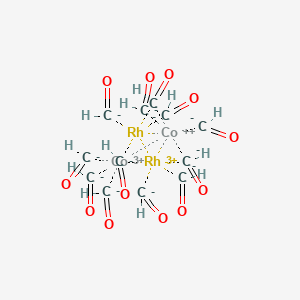
Tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium is a complex organometallic compound with the molecular formula C12H12Co2O12Rh2-4 and a molecular weight of 671.89388 . This compound is known for its unique structure, which includes multiple carbonyl groups and metal centers, making it an interesting subject of study in the field of organometallic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium typically involves the reaction of rhodium and cobalt carbonyl complexes under controlled conditions. One common method involves the reaction of rhodium carbonyl chloride with cobalt carbonyl in the presence of a suitable solvent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Carbonyl ligands in the compound can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state rhodium or cobalt complexes, while substitution reactions may produce new organometallic complexes with different ligands .
Applications De Recherche Scientifique
Tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium has several scientific research applications, including:
Material Science: It is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Photocatalysis: The compound has been investigated for its photocatalytic properties, particularly in the promotion of singlet oxygen oxidation reactions.
Mécanisme D'action
The mechanism by which tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium exerts its effects involves the interaction of its metal centers with various substrates. The compound can facilitate the transfer of electrons or atoms, thereby promoting chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally involve the activation of small molecules or the stabilization of reactive intermediates .
Comparaison Avec Des Composés Similaires
Tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium can be compared with other similar organometallic compounds, such as:
Dirhodium Tetracarboxylates: These compounds also contain rhodium centers and are known for their catalytic properties in organic synthesis.
Cobalt Carbonyl Complexes: These complexes contain cobalt centers and are used in various industrial processes, including hydroformylation and Fischer-Tropsch synthesis.
The uniqueness of this compound lies in its combination of rhodium and cobalt centers, which provides it with distinct electronic and catalytic properties .
Propriétés
Numéro CAS |
50696-78-1 |
|---|---|
Formule moléculaire |
C12H12Co2O12Rh2-4 |
Poids moléculaire |
671.89 g/mol |
Nom IUPAC |
cobalt(2+);cobalt(3+);methanone;rhodium;rhodium(3+) |
InChI |
InChI=1S/12CHO.2Co.2Rh/c12*1-2;;;;/h12*1H;;;;/q12*-1;+2;+3;;+3 |
Clé InChI |
FSPINYDZJUVBLX-UHFFFAOYSA-N |
SMILES canonique |
[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[Co+2].[Co+3].[Rh].[Rh+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


